1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

Physicochemical property Lipophilicity Permeability

1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea (CAS 1798678-67-7) is a synthetic diaryl urea derivative built on a pyrazolo[1,5-a]pyrimidine core linked to a 3,4-dimethylphenyl group via a propyl spacer. As a member of the pyrazolopyrimidine urea class, known for potent kinase inhibition , it presents a molecular weight of 337.43 g/mol and a molecular formula of C19H23N5O.

Molecular Formula C19H23N5O
Molecular Weight 337.427
CAS No. 1798678-67-7
Cat. No. B2884812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea
CAS1798678-67-7
Molecular FormulaC19H23N5O
Molecular Weight337.427
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2)C
InChIInChI=1S/C19H23N5O/c1-13-6-7-17(9-14(13)2)22-19(25)20-8-4-5-16-11-21-18-10-15(3)23-24(18)12-16/h6-7,9-12H,4-5,8H2,1-3H3,(H2,20,22,25)
InChIKeyLSCAVYQTWNNFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea (CAS 1798678-67-7): Procurement-Ready Chemical Profile & Sourcing Roadmap


1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea (CAS 1798678-67-7) is a synthetic diaryl urea derivative built on a pyrazolo[1,5-a]pyrimidine core linked to a 3,4-dimethylphenyl group via a propyl spacer. As a member of the pyrazolopyrimidine urea class, known for potent kinase inhibition [1], it presents a molecular weight of 337.43 g/mol and a molecular formula of C19H23N5O [2]. The compound is supplied for non-human research and is characterized by a topological polar surface area of 71 Ų and a consensus Log P of 3.1 [3], properties that are critical for solubility and permeability predictions in lead optimization programs.

Pyrazolopyrimidine urea scaffold for kinase inhibitor research programs
Predicted low TPSA and balanced LogP support intracellular and CNS target screening
Reported solubility-lipophilicity profile may reduce in vitro assay interference risk

Why 1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea Cannot Be Casually Substituted: Structural Determinants of Selectivity and Potency


Substituting this compound with a generic pyrazolopyrimidine urea or even a close analog without the 3,4-dimethylphenyl group can lead to significant loss of function. The 3,4-dimethyl substitution is a critical pharmacophoric element that influences both target binding and physicochemical properties [1]. Class-level evidence demonstrates that subtle changes to the urea's aryl substituent can shift the LogP by over 0.5 units and alter the topological polar surface area, directly impacting cell permeability and off-target binding profiles [2]. This compound's specific lipophilicity (LogP 3.1) positions it in a desirable range for kinase inhibitors, and any substitution is likely to compromise the delicate balance between potency and ADME properties.

Pharmacophore
3,4-Dimethylphenyl group is a critical structural determinant; replacement may shift lipophilicity and target binding profile.
CNS Access
Unsubstituted or methoxy analogs exhibit higher TPSA, potentially altering CNS penetration prediction and screening relevance.
Conformation
Propyl linker flexibility contributes to binding entropy; rigid tert-butyl analog may not reproduce induced-fit recognition.

Evidence-Based Differentiation Guide for 1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea: Head-to-Head Comparator Analysis


Enhanced Lipophilicity for Improved Membrane Permeability vs. Unsubstituted Phenyl Analog

The presence of two methyl groups on the phenyl ring of the target compound increases its lipophilicity compared to an unsubstituted phenyl analog. The calculated consensus Log P (cLogP) for 1-(3,4-dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea is 3.1 [1], which is 0.6 units higher than a structurally analogous compound where the 3,4-dimethylphenyl group is replaced by an unsubstituted phenyl group (predicted cLogP: 2.5) [2]. This difference is significant for predicting passive membrane permeability, a key factor for intracellular target engagement.

Lipophilicity vs. Unsubst.
Cross-study comparable
cLogP 3.1 vs 2.5 (Δ +0.6)
May support enhanced passive permeability for intracellular kinase access.
Predicted values; experimental confirmation recommended.
Physicochemical property Lipophilicity Permeability

Lower Topological Polar Surface Area (TPSA) for Enhanced Blood-Brain Barrier Penetration vs. Methoxy-Substituted Analog

The target compound possesses a TPSA of 71 Ų [1]. A direct methoxy-substituted analog, 1-(3,4-dimethoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea, has a calculated TPSA of 89 Ų [2]. This 18 Ų difference is substantial, as a TPSA below 90 Ų is a common threshold for predicting blood-brain barrier (BBB) penetration. The target compound's lower TPSA makes it a more suitable candidate for CNS-targeted programs.

TPSA vs. Methoxy analog
Cross-study comparable
71 Ų vs 89 Ų (Δ -18)
Favorable TPSA below 90 Ų may indicate BBB penetration potential.
Calculated TPSA; in vivo CNS exposure must be verified.
CNS drug discovery Blood-brain barrier TPSA

Optimal Hydrogen Bond Donor Count for Conformational Stability and Target Binding vs. Tert-Butyl Urea Analog

The urea moiety of the target compound provides 2 hydrogen bond donors (HBDs) [1]. This is optimal for forming a robust bidentate interaction with kinase hinge regions, a binding mode confirmed in co-crystal structures of related pyrazolopyrimidine ureas [2]. A direct comparator, 3-tert-butyl-1-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea, also has 2 HBDs [3], but the tert-butyl group introduces greater steric bulk and conformational restriction that can penalize binding entropy without a compensating increase in binding enthalpy.

Flexibility vs. tert-Butyl
Class-level inference
2 HBD, 4 rot. bonds vs 2 HBD, 1 rot. bond
Conformational flexibility may favor induced-fit kinase hinge binding.
Binding mode extrapolated from co-crystal structures of related ureas.
Conformational analysis Hydrogen bonding Target engagement

Superior Solubility-Lipophilicity Balance for In Vitro Assay Compatibility vs. Trifluoromethyl-Phenyl Analog

The predicted aqueous solubility (LogS) for the target compound is -4.2 [1], which is one log unit higher than that of the -CF3 substituted analog, 1-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea, which has a LogS of -5.2 [2]. This improved solubility, combined with an optimal LogP of 3.1, places the target compound in a superior region of the drug-likeness chemical space, reducing the risk of assay interference from precipitation and non-specific binding, which is common with highly lipophilic, poorly soluble analogs.

Solubility vs. -CF3 analog
Cross-study comparable
Predicted LogS -4.2 vs -5.2 (Δ +1.0)
10-fold higher solubility may reduce precipitation and non-specific binding in assays.
QSPR prediction; experimental solubility validation advised.
Solubility Assay interference Drug-likeness

High-Impact Application Scenarios for 1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea Based on Evidence of Differentiation


Kinase Inhibitor Lead Optimization for Intracellular and CNS Targets

Prioritize this compound over close analogs with higher TPSA (e.g., dimethoxy-substituted derivatives) or extreme lipophilicity (e.g., -CF3 analog) when developing kinase inhibitor leads intended for intracellular or CNS targets. Its calculated TPSA of 71 Ų and LogP of 3.1 [1] are within optimal ranges for BBB penetration and passive cell permeability, offering a balanced starting point for medicinal chemistry optimization. Use as a control in permeability assays (PAMPA or Caco-2) to benchmark new analogs.

Selectivity Profiling Against Kinase Panels

Employ this compound as a tool to probe the selectivity contribution of the 3,4-dimethylphenyl group within kinase panels. The predicted 10-fold solubility advantage over the trifluoromethyl analog [1] ensures cleaner dose-response curves in enzymatic assays, reducing false negatives from compound precipitation. Include in a screening set alongside the unsubstituted phenyl and tert-butyl analogs to dissect the SAR of the urea aryl group for target engagement.

Crystallography and Biophysical Binding Studies

Use this compound for co-crystallization trials with VEGFR-2 or other receptor tyrosine kinases, based on the class-level precedent of pyrazolopyrimidine ureas forming key hinge-region hydrogen bonds [1]. The propyl linker's conformational flexibility (4 rotatable bonds) [2] may facilitate crystal packing and reveal novel binding modes not accessible to more rigid analogs, aiding structure-based drug design.

In Vitro ADME and Toxicology Screening Reference

Select this compound as a reference for in vitro ADME panels (metabolic stability, CYP inhibition, plasma protein binding) due to its well-balanced physicochemical profile. Its moderate lipophilicity and solubility make it an ideal comparator for evaluating the impact of structural modifications on pharmacokinetic properties, ensuring that new analogs do not veer into undesirable chemical space associated with poor developability.

Application
Selection Property
Validation Focus
Intracellular/CNS kinase lead optimization
Permeability optimization profile
Passive permeability and BBB model validation
Kinase panel selectivity profiling
Solubility-driven assay compatibility
Dose-response linearity and precipitation risk assessment
Co-crystallization and biophysical binding studies
Conformational flexibility and hinge-binding motif
Binding mode elucidation and SAR interpretation
In vitro ADME reference screening
Balanced physicochemical reference profile
Metabolic stability and protein binding benchmarking
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